molecular formula C20H22Cl2N4O3S B2924828 Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 886908-12-9

Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2924828
CAS No.: 886908-12-9
M. Wt: 469.38
InChI Key: AKHGLTZVKIPQLH-UHFFFAOYSA-N
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Description

Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group. This core is further linked to a 2,4-dichlorophenyl moiety and a piperidine-4-carboxylate methyl ester. Such compounds are typically explored for their bioactivity, particularly in medicinal chemistry, due to the presence of electron-withdrawing groups (e.g., chlorine atoms) and heterocyclic systems known to interact with biological targets .

Properties

IUPAC Name

methyl 1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O3S/c1-3-15-23-20-26(24-15)18(27)17(30-20)16(13-5-4-12(21)10-14(13)22)25-8-6-11(7-9-25)19(28)29-2/h4-5,10-11,16,27H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHGLTZVKIPQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits a variety of biological activities. This article aims to explore its biological properties, particularly its antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure

The compound features a piperidine ring substituted with a carboxylate group and a thiazolo[3,2-b][1,2,4]triazole moiety. The presence of the dichlorophenyl group and the hydroxy group contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit significant antimicrobial properties. For instance:

  • Antimicrobial Screening : A study found that derivatives of 1,2,4-triazoles demonstrated moderate to good activity against various bacteria including Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The mechanism may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity Studies : Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as U937 and HL60 . For example, certain triazole derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
CompoundCell LineIC50 (μM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BT47D27.3
Methyl 1...TBDTBD

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Lipoxygenase Inhibition : Piperidine derivatives have been investigated for their ability to inhibit lipoxygenase (LOX), which plays a role in inflammatory processes . This suggests that the compound could have anti-inflammatory effects alongside its antimicrobial and anticancer activities.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Synthesis and Activity : A study synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activity. Some were found to be effective against resistant strains of bacteria .
  • Cytotoxic Effects : Research on thiazole-containing compounds revealed significant cytotoxicity against several cancer cell lines. For example, certain derivatives showed promising results in inhibiting the growth of breast and colon cancer cells .

Comparison with Similar Compounds

Ethyl 1-((2-(Furan-2-Yl)-6-Hydroxythiazolo[3,2-b][1,2,4]Triazol-5-Yl)(4-Nitrophenyl)Methyl)Piperidine-4-Carboxylate (CAS 896292-02-7)

This compound (Table 1) shares a similar scaffold but differs in three key aspects:

Thiazolo-triazole substituents : A furan-2-yl group replaces the ethyl group at the 2-position of the thiazolo-triazole ring.

Aryl group : A 4-nitrophenyl group replaces the 2,4-dichlorophenyl moiety.

Ester group : An ethyl ester (vs. methyl) is attached to the piperidine ring.

Table 1: Structural Comparison

Feature Target Compound Ethyl 1-((2-(Furan-2-Yl)-6-Hydroxythiazolo...)
Thiazolo-triazole substituent 2-Ethyl, 6-hydroxy 2-(Furan-2-yl), 6-hydroxy
Aryl group 2,4-Dichlorophenyl 4-Nitrophenyl
Ester group Methyl (COOCH₃) Ethyl (COOC₂H₅)
Molecular formula C₂₂H₂₂Cl₂N₄O₃S (estimated) C₂₃H₂₃N₅O₆S
Molecular weight ~528.4 g/mol (estimated) 497.5 g/mol

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

Its melting point (243–245°C) and spectral characterization methods (¹H/¹³C NMR, IR, MS) suggest rigorous protocols for analyzing similar compounds .

Impact of Structural Variations

Electronic Effects

  • 2,4-Dichlorophenyl vs. 4-Nitrophenyl : Chlorine atoms (electron-withdrawing via inductive effects) may enhance metabolic stability compared to the nitro group, which is strongly electron-withdrawing and may increase reactivity .
  • Ethyl vs. Furan-2-yl substituents : The ethyl group (lipophilic) could improve membrane permeability, whereas the furan ring (polar) might enhance solubility but reduce bioavailability .

Steric and Lipophilic Effects

  • Methyl vs.

Bioactivity Considerations

Although specific data for the target compound are lacking, emphasizes that heterocyclic compounds with modulated substituents are prioritized in bioactive molecule research. For instance, hydroxyl and nitro groups are often critical for hydrogen bonding and target binding .

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